molecular formula C16H12ClN3O2 B5577061 N-(5-chloro-2-pyridinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(5-chloro-2-pyridinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B5577061
M. Wt: 313.74 g/mol
InChI Key: GDDADUDOVMQGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of isoxazolecarboxamides and has been shown to have potent inhibitory effects on certain enzymes and signaling pathways that are critical for cancer cell survival and growth.

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

Research has explored the synthesis and biological evaluation of novel compounds structurally related to N-(5-chloro-2-pyridinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide for potential anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating significant potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Glycine Transporter 1 Inhibition for CNS Disorders

Another area of research has focused on derivatives of this compound for their potential in treating central nervous system (CNS) disorders through glycine transporter 1 (GlyT1) inhibition. This includes the identification and development of structurally diverse compounds with favorable pharmacokinetics and the ability to increase cerebrospinal fluid glycine levels, which is crucial for the treatment of CNS disorders (Yamamoto et al., 2016).

Enzyme Inhibition for Immunosuppressive Effects

Further studies have investigated the immunosuppressive effects of isoxazol and cinchoninic acid derivatives, including compounds related to this compound. These compounds were shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thus affecting immune cell function and potentially providing a basis for the development of new immunosuppressive drugs (Knecht & Löffler, 1998).

Development of New Heterocyclic Compounds

Research has also focused on the synthesis of new heterocyclic compounds using this compound as a precursor or inspiration. These efforts aim to create novel compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and potential antiallergic properties, by exploring different chemical modifications and structural analogs (Quiroga et al., 1999).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-14(15(20-22-10)11-5-3-2-4-6-11)16(21)19-13-8-7-12(17)9-18-13/h2-9H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDADUDOVMQGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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